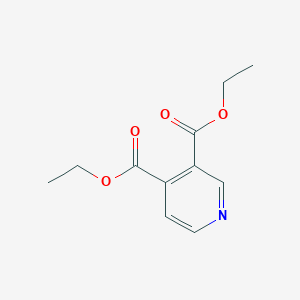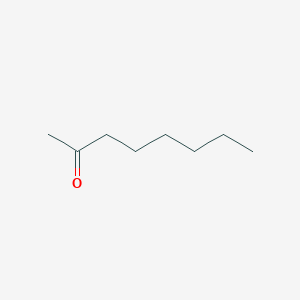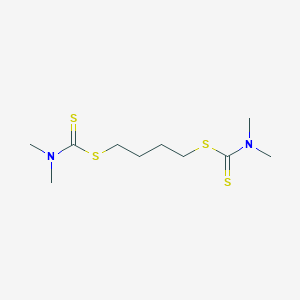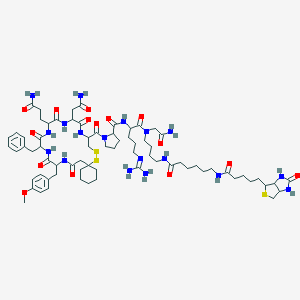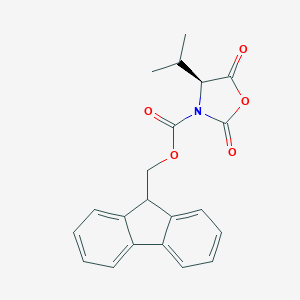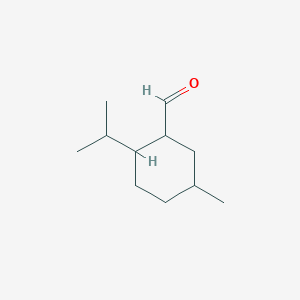
2-(Isopropyl)-5-methylcyclohexanecarbaldehyde
Overview
Description
2-(Isopropyl)-5-methylcyclohexanecarbaldehyde, also known as IPMC, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. It is a colorless liquid with a characteristic odor and is primarily used as a flavor and fragrance ingredient in the food and cosmetic industries.
Mechanism Of Action
The mechanism of action of 2-(Isopropyl)-5-methylcyclohexanecarbaldehyde is not well understood. However, it is believed to interact with certain receptors in the body, leading to its observed effects.
Biochemical And Physiological Effects
2-(Isopropyl)-5-methylcyclohexanecarbaldehyde has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial properties, inhibiting the growth of certain bacteria and fungi. It has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to have antioxidant properties, scavenging free radicals and reducing oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(Isopropyl)-5-methylcyclohexanecarbaldehyde in lab experiments is its relatively low cost and availability. However, its limited solubility in water may pose a challenge in certain experiments. Additionally, its potential toxicity and lack of well-established safety data may limit its use in certain applications.
Future Directions
There are several potential future directions for the study of 2-(Isopropyl)-5-methylcyclohexanecarbaldehyde. One area of interest is its potential use as a chiral auxiliary in asymmetric synthesis. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the fields of antimicrobial and anti-inflammatory agents. Further research is also needed to establish its safety and toxicity profile for human use.
Synthesis Methods
2-(Isopropyl)-5-methylcyclohexanecarbaldehyde can be synthesized through a multi-step process starting with the reaction of isobutyraldehyde and cyclohexanone. The resulting product is then subjected to a series of reactions involving hydrogenation, oxidation, and dehydration to obtain the final product.
Scientific Research Applications
2-(Isopropyl)-5-methylcyclohexanecarbaldehyde has been the subject of several scientific studies due to its potential applications in various fields. It has been studied for its antimicrobial properties, as well as its potential use as a chiral auxiliary in asymmetric synthesis. It has also been studied for its potential use as a flavor and fragrance ingredient in the food and cosmetic industries.
properties
IUPAC Name |
5-methyl-2-propan-2-ylcyclohexane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-8(2)11-5-4-9(3)6-10(11)7-12/h7-11H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUABNXZOGNPUSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)C=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939840 | |
| Record name | 5-Methyl-2-(propan-2-yl)cyclohexane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isopropyl)-5-methylcyclohexanecarbaldehyde | |
CAS RN |
1845-44-9 | |
| Record name | 5-Methyl-2-(1-methylethyl)cyclohexanecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1845-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Isopropyl)-5-methylcyclohexanecarbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001845449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-2-(propan-2-yl)cyclohexane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(isopropyl)-5-methylcyclohexanecarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(5-hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B155621.png)
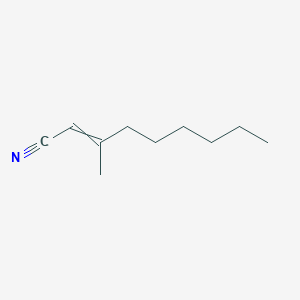
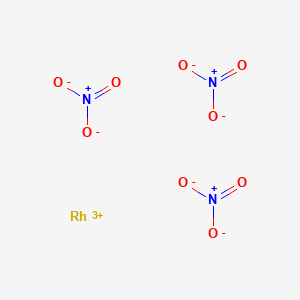
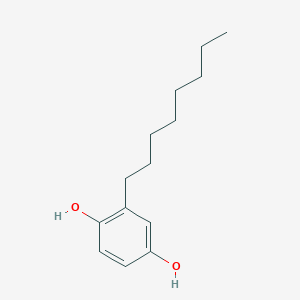
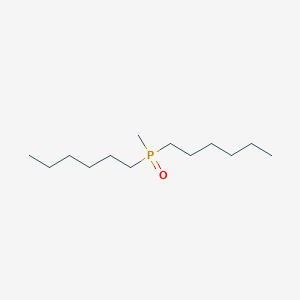
![1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B155636.png)
